Antibacterial MIC: Scammonin I Is 4- to 16-Fold More Potent than Scammonin II Against Methicillin-Resistant and Effluxing S. aureus Strains
In a direct head-to-head panel screen of 22 convolvulaceous oligosaccharides, Scammonin I (compound 8) demonstrated markedly superior antibacterial activity compared to its closest structural analog Scammonin II (compound 9) across four S. aureus strains. Against the epidemic methicillin-resistant strain EMRSA-15, Scammonin I exhibited an MIC of 32 μg/mL versus 128 μg/mL for Scammonin II (4-fold difference). Against the TetK efflux pump-bearing strain XU-212, the MIC values were 128 μg/mL for Scammonin I versus 512 μg/mL for Scammonin II (4-fold difference). The largest differential was observed against the NorA-overexpressing strain SA-1199B, where Scammonin I registered an MIC of 32 μg/mL compared to 512 μg/mL for Scammonin II (16-fold difference) [1]. The activity of Scammonin I was confirmed to be bactericidal, with no regrowth detected upon subculture of inhibited wells [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC, μg/mL) against S. aureus strains |
|---|---|
| Target Compound Data | Scammonin I MIC: ATCC 25923 = 32; XU-212 (TetK+) = 128; SA-1199B (NorA++) = 32; EMRSA-15 = 32 μg/mL |
| Comparator Or Baseline | Scammonin II MIC: ATCC 25923 = 256; XU-212 = 512; SA-1199B = 512; EMRSA-15 = 128 μg/mL. Tetracycline control: ATCC 25923 = 0.08; XU-212 = 64; SA-1199B = 0.25; EMRSA-15 = 0.15 μg/mL. |
| Quantified Difference | Scammonin I 4–16× more potent than Scammonin II across all four strains; fold differences: EMRSA-15 = 4×; XU-212 = 4×; SA-1199B = 16×; ATCC 25923 = 8× |
| Conditions | Broth microdilution assay; S. aureus panel consisting of ATCC 25923 (standard), XU-212 (TetK multidrug efflux pump), SA-1199B (NorA multidrug efflux pump overexpression), and EMRSA-15 (epidemic methicillin-resistant clinical isolate); 24 h incubation; bactericidal confirmation by subculture on nutrient agar |
Why This Matters
For anti-MRSA screening or efflux pump inhibitor discovery programs, this quantifiable 4–16× potency advantage means Scammonin I requires substantially lower test concentrations than Scammonin II to achieve equivalent bacterial growth inhibition, directly impacting assay design, hit triage, and structure–activity relationship (SAR) campaign decisions.
- [1] Pereda-Miranda R, Kaatz GW, Gibbons S. Polyacylated oligosaccharides from medicinal Mexican morning glory species as antibacterials and inhibitors of multidrug resistance in Staphylococcus aureus. J Nat Prod. 2006;69(3):406-409. Table 1 (MIC values). doi:10.1021/np050227d. PMID: 16562846. View Source
